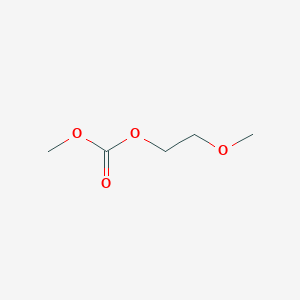
2-Methoxyethyl methyl carbonate
Descripción general
Descripción
2-Methoxyethyl methyl carbonate, also known as MEC or MEMC, is a colorless liquid that is widely used as a solvent, electrolyte, and plasticizer in various applications. It is an ester compound that belongs to the family of carbonates and is commonly used as a substitute for toxic organic solvents. MEC is a versatile compound that has been extensively studied for its potential applications in various fields.
Aplicaciones Científicas De Investigación
1. Application in Li-ion Batteries
2-Methoxyethyl methyl carbonate (MOEMC) is notable for its application in rechargeable Li-ion batteries. It demonstrates unique low-temperature behavior that supports solvent-assisted ion conduction due to strong interactions between solvent molecules and Li ions. This property is vital in developing electrolytes with glass-transition temperatures for Li-ion battery technology (Gu et al., 2000).
2. Catalysis and Methylation
In the field of catalysis, 2-Methoxyethyl methyl carbonate is involved in the methylation of 2-naphthol using dimethyl carbonate as a greener methylation agent. This process is significant in producing 2-methoxynaphthalene, an intermediate in naproxen production, a non-steroidal anti-inflammatory drug (Yadav & Salunke, 2013).
3. Electrochemical Properties Study
The effect of the methoxy group on the physical and electrolytic properties of carbonates, such as propylene carbonate, has been researched. This study aids in understanding the properties of methoxyethyl derivatives in electrolytic solutions, which is crucial for various electrochemical applications (Nambu et al., 2013).
4. Green Chemistry
2-Methoxyethyl methyl carbonate plays a role in green chemistry, especially in the synthesis of dimethyl carbonate (DMC). DMC is used as an eco-friendly alternative for methylation and carbonylation processes, with applications spanning from pharmaceuticals to biodegradable polymers (Tundo & Selva, 2002).
5. Renewable Solvent Development
The compound is explored in the development of renewable solvents, such as 3-methoxybutan-2-one, for replacing chlorinated solvents. This aspect contributes to creating environmentally sustainable and non-toxic solvents for various industrial applications (Jin et al., 2021).
6. Intermediate in Pharmaceutical Synthesis
It is used as an intermediate in the synthesis of pharmaceutical compounds, demonstrating the importance of such compounds in drug development and production processes (Xu & He, 2010).
Mecanismo De Acción
Target of Action
The primary target of 2-Methoxyethyl Methyl Carbonate (MOEMC) is the lithium-ion battery. It has been identified as a useful solvent for rechargeable lithium-ion batteries .
Mode of Action
MOEMC interacts with lithium ions in the battery. The strong interaction between the solvent molecules and Li ions supports an ion conduction mechanism . There doesn’t seem to be a strong interaction between the solvent molecules and anions, but due to the presence of ion pairs, the fluctuation of the solvent indirectly assists the conduction of anions .
Biochemical Pathways
The biochemical pathways involved in the action of MOEMC are related to the conduction of ions in the lithium-ion battery. The strong interaction between the solvent and lithium ions supports an ion conduction mechanism . This is attributed to the strong interaction between the solvent molecules and Li ions .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the context of MOEMC and its use in lithium-ion batteries, we can consider its behavior in terms of stability and reactivity. MOEMC exhibits stability at temperatures up to 60°C in the presence of minor amounts or absence of water . This indicates that the chemical instability of electrolyte components against water is decisive for degradation and an increase in temperature just accelerates the degradation impact of water .
Result of Action
The result of MOEMC’s action is the facilitation of ion conduction in lithium-ion batteries, contributing to their performance. The strong interaction between the solvent and lithium ions supports an ion conduction mechanism . This interaction has been validated through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data .
Action Environment
The action of MOEMC is influenced by environmental factors such as temperature and the presence of water. MOEMC exhibits stability at temperatures up to 60°C in the presence of minor amounts or absence of water . An increase in temperature accelerates the degradation impact of water .
Propiedades
IUPAC Name |
2-methoxyethyl methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-7-3-4-9-5(6)8-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREKRUMBUWKLPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632608 | |
| Record name | 2-Methoxyethyl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35466-86-5 | |
| Record name | 2-Methoxyethyl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxyethyl methyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



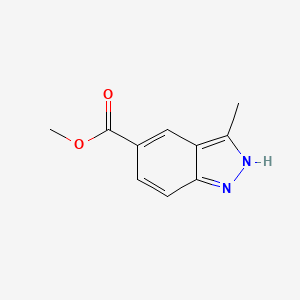
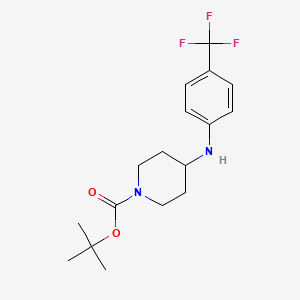

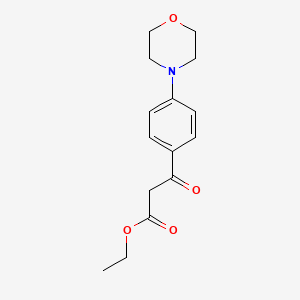
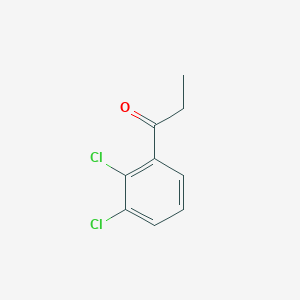
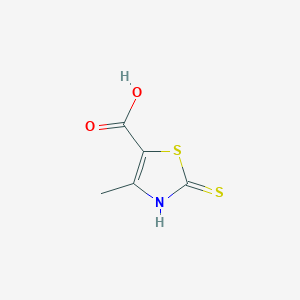
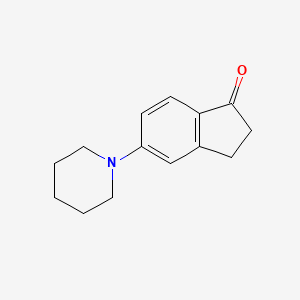
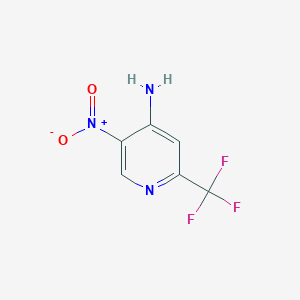
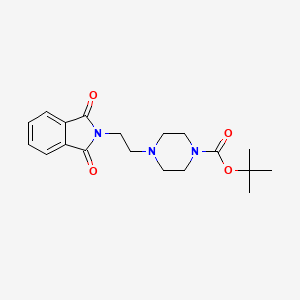
![4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612957.png)

![1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate](/img/structure/B1612959.png)

